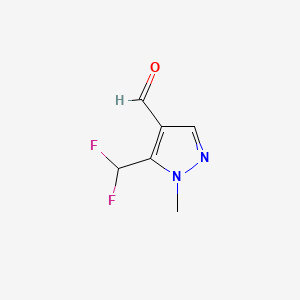
5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and reactivity. The presence of the difluoromethyl group imparts distinct chemical characteristics, making it a valuable compound in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the reaction of pyrazole derivatives with difluorocarbene precursors under controlled conditions. For instance, the difluoromethylation of pyrazole can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to specific sites on the pyrazole ring. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions .
類似化合物との比較
Similar Compounds
- 5-Difluoromethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidines
Uniqueness
5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other difluoromethylated pyrazole derivatives. Its combination of the difluoromethyl and aldehyde groups makes it a versatile intermediate in organic synthesis and pharmaceutical research .
生物活性
5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique difluoromethyl group and an aldehyde functional group, which contribute to its reactivity and interactions with biological targets. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Formula: C6H6F2N2O
- Molecular Weight: 174.12 g/mol
The structural characteristics of this compound allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, thereby forming diverse derivatives that may exhibit enhanced biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity: The difluoromethyl group enhances binding affinity to certain enzymes or receptors, potentially modulating their activity.
- Covalent Bond Formation: The aldehyde group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or activation of enzymatic functions.
Biological Activities
Research has indicated that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antitumor Activity:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
Case Studies and Research Findings
Several studies have highlighted the potential of this compound and similar compounds:
特性
IUPAC Name |
5-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-10-5(6(7)8)4(3-11)2-9-10/h2-3,6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRQCNPBIJQWOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695658 |
Source


|
| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-70-3 |
Source


|
| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














